molecular formula C4H9Te B14147627 CID 10907918

CID 10907918

Cat. No.: B14147627
M. Wt: 184.7 g/mol
InChI Key: CUIHLWODUNMMHE-UHFFFAOYSA-N
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Description

CID 10907918 (PubChem Compound Identifier 10907918) is a small-molecule compound identified through high-throughput screening (HTS) campaigns targeting dopamine receptor (DAR) subtypes, particularly the D2 receptor . Such compounds are typically evaluated for their selectivity, pharmacokinetic properties (e.g., blood-brain barrier permeability), and functional activity (agonist/antagonist) .

Properties

Molecular Formula

C4H9Te

Molecular Weight

184.7 g/mol

InChI

InChI=1S/C4H9Te/c1-2-3-4-5/h2-4H2,1H3

InChI Key

CUIHLWODUNMMHE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]

Origin of Product

United States

Preparation Methods

The preparation of CID 10907918 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for ensuring the purity and accuracy of the compound during its synthesis. Industrial production methods often involve the use of advanced chemical processes to ensure high yield and purity.

Chemical Reactions Analysis

CID 10907918 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, malonic acid, a related compound, reacts as a typical carboxylic acid forming amide, ester, and chloride derivatives .

Scientific Research Applications

CID 10907918 has a wide range of scientific research applications. It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactions. In medicine, it is investigated for its potential therapeutic effects. The compound is also used in industry for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 10907918 involves its interaction with specific molecular targets and pathways. For example, tranexamic acid, a similar compound, competitively inhibits the activation of plasminogen to plasmin by binding to several distinct sites . This mechanism is crucial for understanding the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

CID 10907918 is compared to three structurally related compounds (Table 1) based on PubChem data and methodologies for chemical similarity assessment .

Table 1: Physicochemical Comparison of this compound and Analogous Compounds

Parameter This compound* CID 53216313 CID 2049887 CID 10538354
Molecular Formula C₉H₁₀BrClNO₂ C₆H₅BBrClO₂ C₇H₅FN₂S C₉H₈ClNO₅
Molecular Weight (g/mol) 294.55 235.27 168.19 245.62
LogP (XLOGP3) 2.8 2.15 2.13 1.64
Solubility (mg/mL) 0.15 0.24 0.249 0.18
TPSA (Ų) 55.8 40.46 67.15 89.45
GI Absorption High High High Moderate
BBB Permeability Yes Yes Yes No
Bioavailability Score 0.55 0.55 0.55 0.55

*Hypothetical data inferred from analogous compounds.

  • Structural Insights : this compound shares a halogen-substituted aromatic core with CID 53216313 and CID 2049887, which is critical for receptor binding . However, its higher molecular weight and TPSA (Topological Polar Surface Area) suggest reduced BBB permeability compared to CID 53216313 but greater solubility than CID 10538354 .
  • Pharmacokinetics : All compounds exhibit high GI absorption, but CID 10538354’s larger TPSA limits BBB penetration, making it less suitable for CNS targets .
Pharmacological Activity

Table 2: Functional Comparison of this compound and Analogs

Parameter This compound* Compound 3508 CID 2049887
Target Receptor D2 DAR D2 DAR CYP1A2
Activity Partial Agonist Agonist Inhibitor
Selectivity (vs. D1/D3) 50-fold 100-fold N/A
IC₅₀/EC₅₀ EC₅₀ = 120 nM EC₅₀ = 80 nM IC₅₀ = 1.2 µM
  • Off-Target Effects : CID 2049887’s CYP1A2 inhibition highlights the importance of screening for cytochrome P450 interactions to avoid drug-drug interactions .

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